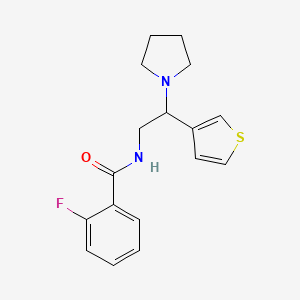

2-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2OS/c18-15-6-2-1-5-14(15)17(21)19-11-16(13-7-10-22-12-13)20-8-3-4-9-20/h1-2,5-7,10,12,16H,3-4,8-9,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHIAIFJKFPBLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a pyrrolidine ring, and a thiophene ring. The combination of these functional groups contributes to its potential therapeutic applications, particularly in oncology and inflammation-related conditions.

Molecular Structure

- Molecular Formula : C19H22FN3OS

- Molecular Weight : 357.46 g/mol

- Physical Appearance : White to off-white solid

- Melting Point : 90-92°C

- Boiling Point : 532.3°C

- Density : 1.30 g/cm³

- Solubility : Sparingly soluble in water; soluble in organic solvents (e.g., methanol, ethanol, DMSO)

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Intermediate : Cyclization of amine precursors under acidic or basic conditions.

- Thiophene Derivative Preparation : Introduction via cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Sulfonamide Formation : Reaction of the intermediate with fluorinated benzenesulfonyl chloride under basic conditions.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown its effectiveness against various cancer cell lines, including human leukemia cells. The compound's mechanism of action appears to involve the inhibition of specific enzymes critical for tumor growth and proliferation.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of the compound against a panel of human tumor cell lines, revealing IC50 values that indicate potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia (K562) | 5.4 |

| Human Colon Adenocarcinoma | 7.8 |

| Human Breast Cancer | 6.2 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity is attributed to the compound's ability to mimic natural substrates, allowing it to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes by mimicking substrates.

- Binding Affinity : The presence of the fluorine atom enhances binding specificity, contributing to its biological effects.

Applications in Drug Discovery

The unique properties of this compound make it a valuable candidate for drug development:

- Cancer Therapeutics : Ongoing research aims to optimize its structure for enhanced efficacy against resistant cancer types.

- Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

- Antimicrobial Research : Preliminary studies indicate possible antimicrobial activity, warranting further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

- 3-Chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

- Structural Difference : Chlorine replaces fluorine at the benzene 2-position.

- Physicochemical Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce polarity but increase lipophilicity.

- Synthesis : Prepared via analogous coupling methods; CAS: 946374-25-0, molecular formula C₁₇H₁₉ClN₂OS .

Benzamide Derivatives with Heterocyclic Side Chains

- CCG258205, CCG258207, CCG258206 (): Structure: Share a 2-fluoro-benzamide core but incorporate pyridyl-ethylamine side chains and a piperidine-linked benzodioxole moiety. Synthesis: Yields vary significantly (24–90%), influenced by substituent position (pyridin-2-yl vs. pyridin-4-yl). HPLC purity exceeds 95% .

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): Structure: Lacks fluorine and thiophene; features dimethoxyphenethylamine. Synthesis: 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine coupling. Melting point: 90°C .

Thiophene-Containing Analogues

- N-[2-[(2-Nitrophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide (): Structure: Shares a thiophene group but includes a nitrophenyl-aminoethyl side chain. Application: Patent-listed for anticancer and antiviral uses, suggesting thiophene’s role in modulating biological activity .

Key Data and Research Findings

Discussion of Structural-Activity Relationships (SAR)

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine, which may improve bioavailability .

- Thiophene vs. Pyridine : Thiophene’s sulfur atom contributes to π-π stacking in hydrophobic pockets, while pyridine’s nitrogen enables polar interactions, as seen in CCG258207’s GRK2 inhibition .

- Pyrrolidine vs.

Q & A

Q. What synthetic routes are recommended for preparing 2-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions. A typical route includes:

Amide coupling : React 2-fluorobenzoic acid with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine using coupling agents like HATU or EDC in DMF at 0–5°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane). Optimize yields (~60–75%) by controlling temperature and stoichiometry of reagents .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the fluorobenzamide (δ 7.2–7.8 ppm for aromatic protons) and pyrrolidine-thiophene moiety (δ 2.5–3.5 ppm for pyrrolidine N-CH2) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 359.152 (calculated for C19H20FN2OS) .

- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and C-F bond (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the compound’s bioactivity against the Arp2/3 complex, and what assays are suitable?

- Methodological Answer :

- Biochemical Assays : Use fluorescence-based actin polymerization assays with pyrene-actin to measure inhibition (IC50). Include CK-666 (a known Arp2/3 inhibitor) as a positive control .

- Cellular Studies : Treat cancer cell lines (e.g., HeLa) and quantify invadopodia formation via confocal microscopy (phalloidin staining for F-actin) .

- Molecular Docking : Simulate binding to Arp2/3 using AutoDock Vina; prioritize the thiophene-pyrrolidine moiety for hydrophobic interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?

- Methodological Answer :

- Analog Design : Modify the thiophene ring (e.g., 3-cyanothiophene) or replace pyrrolidine with piperidine to alter lipophilicity (clogP 2.8 → 3.2) .

- In Vitro Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Compare half-life (t1/2) to prioritize analogs .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How should conflicting data on cytotoxicity across cell lines be resolved?

- Methodological Answer :

- Dose-Response Validation : Re-test IC50 values in triplicate using MTT assays (48–72 hr exposure) with stringent controls (e.g., DMSO vehicle) .

- Mechanistic Profiling : Perform RNA-seq on sensitive vs. resistant lines (e.g., MDA-MB-231 vs. MCF-7) to identify differential pathway activation (e.g., mTOR or Wnt/β-catenin) .

- Batch Analysis : Verify compound purity (>98%) via HPLC to rule out impurities as confounding factors .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate permeability (Caco-2: 15 nm/s), solubility (LogS: -4.2), and bioavailability (70%) .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (PSA 65 Ų vs. threshold 90 Ų) with GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.